methyl 4-{1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
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Overview
Description
Methyl 4-{1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a complex organic compound that features a pyridine ring, a fluorophenyl group, and a benzoate ester
Preparation Methods
The synthesis of methyl 4-{1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a nucleophile.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Methyl 4-{1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-{1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties.
Biological Research: Researchers investigate its interactions with biological molecules to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of methyl 4-{1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets. The fluorophenyl group and the pyridine ring play crucial roles in binding to these targets, potentially affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to methyl 4-{1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate include other pyridine derivatives and fluorophenyl-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O5/c1-28-21(27)14-8-10-16(11-9-14)23-19(25)17-6-4-12-24(20(17)26)29-13-15-5-2-3-7-18(15)22/h2-12H,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXUEBLNNJWRCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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